3,4-dimethoxy-N'~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide
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Overview
Description
3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide: is a complex organic compound with the molecular formula C19H17N3O4 . This compound is part of a class of hydrazides, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, it may be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 4-hydroxy-N’~1~-(2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 4-methoxy-N’~1~-(2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
Uniqueness: 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide is unique due to its specific structural features, such as the presence of both methoxy groups and the indole moiety . These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H15N3O4/c1-23-13-8-7-10(9-14(13)24-2)16(21)20-19-15-11-5-3-4-6-12(11)18-17(15)22/h3-9,18,22H,1-2H3 |
InChI Key |
CPDHKGHXKPHTJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O)OC |
Origin of Product |
United States |
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